molecular formula C15H15ClN2O3S B4228162 N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

Cat. No.: B4228162
M. Wt: 338.8 g/mol
InChI Key: OWJBPAVRMUQURE-UHFFFAOYSA-N
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Description

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide is an organic compound that features a benzamide core structure with a 4-chlorobenzyl group and a methylsulfonylamino group attached to it

Properties

IUPAC Name

N-[(4-chlorophenyl)methyl]-2-(methanesulfonamido)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O3S/c1-22(20,21)18-14-5-3-2-4-13(14)15(19)17-10-11-6-8-12(16)9-7-11/h2-9,18H,10H2,1H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWJBPAVRMUQURE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=O)(=O)NC1=CC=CC=C1C(=O)NCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzylamine and 2-aminobenzamide.

    Reaction with Methylsulfonyl Chloride: The 2-aminobenzamide is reacted with methylsulfonyl chloride in the presence of a base such as triethylamine to form the intermediate 2-[(methylsulfonyl)amino]benzamide.

    Coupling Reaction: The intermediate is then coupled with 4-chlorobenzylamine using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide can undergo various chemical reactions, including:

    Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The chlorine atom on the benzyl group can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Common reducing agents include hydrogen gas with a palladium catalyst or sodium borohydride.

    Substitution: Nucleophiles such as sodium methoxide or potassium tert-butoxide can be used under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted benzyl derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a lead compound for the development of new drugs, particularly those targeting specific enzymes or receptors.

    Biological Studies: The compound can be used to study the effects of sulfonamide derivatives on biological systems.

    Materials Science: It can be incorporated into polymers or other materials to impart specific properties, such as increased thermal stability or resistance to degradation.

Mechanism of Action

The mechanism of action of N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved would depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-chlorobenzyl)-4-(methylsulfonyl)benzamide
  • N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide

Uniqueness

N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide is unique due to the specific positioning of the 4-chlorobenzyl and methylsulfonylamino groups, which can influence its reactivity and interaction with biological targets. This makes it a valuable compound for specific research applications where these structural features are advantageous.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide
Reactant of Route 2
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N-(4-chlorobenzyl)-2-[(methylsulfonyl)amino]benzamide

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